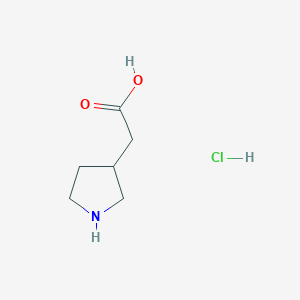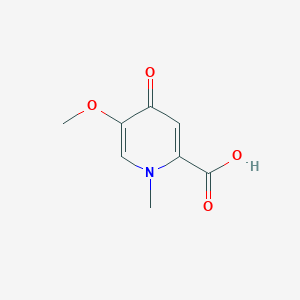
1-Methyl-4,4'-bipiperidin-2-one
Overview
Description
“1-Methyl-4,4’-bipiperidin-2-one” is a chemical compound with the molecular formula C11H20N2O . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular weight of “1-Methyl-4,4’-bipiperidin-2-one” is 196.29 . The structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom .Scientific Research Applications
Analytical Method Development
A study developed a liquid chromatography-tandem mass spectrometric method for the quantitative determination of a closely related compound, SCH 211803, in rat and monkey plasma. This method is characterized by its rapidity, sensitivity, specificity, accuracy, and reproducibility, utilizing automated protein precipitation and a triple quadrupole mass spectrometer for detection. Such analytical techniques are crucial for supporting pre-clinical studies by determining plasma concentrations of target compounds (Liyu Yang et al., 2004).
Synthesis and Chemical Reactivity
Research has explored the facile one-pot synthesis of novel ortho-aminocarbonitriles and dicyanoanilines fused to heterocycles through pseudo four-component reactions involving 1-Methylpiperidin-4-one and its analogues. These reactions, facilitated by ultrasonic irradiation and the use of deficient quantities of pyrrolidine, highlight the compound's utility in synthesizing complex molecules efficiently, potentially leading to new chemical entities with varied applications (M. M. Mojtahedi et al., 2016).
Drug Design and Medicinal Chemistry
In the realm of medicinal chemistry, substituted bipiperidine amide compounds have been synthesized and identified as CCR3 antagonists, a category of compounds with potential therapeutic applications in treating conditions such as allergies and asthma. Optimization of these compounds' structure-activity relationship has led to the identification of potent molecules with significant receptor affinity and biological activity, demonstrating the role of 1-Methyl-4,4'-bipiperidin-2-one derivatives in the development of new pharmacological agents (Pauline C Ting et al., 2005).
Enzyme Inhibition Studies
Compounds derived from this compound have been synthesized and tested as tyrosinase inhibitors, providing valuable insights into structure-activity relationships. The potent inhibition observed with specific substitutions informs the design of novel inhibitors that could be applied in treating conditions like hyperpigmentation or as protective agents against oxidative stress (K. Khan et al., 2005).
properties
IUPAC Name |
1-methyl-4-piperidin-4-ylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-13-7-4-10(8-11(13)14)9-2-5-12-6-3-9/h9-10,12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQALXFUNOJOPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1416639.png)
![Methyl 4-{2-[4-(trifluoromethyl)piperidino]ethoxy}benzenecarboxylate](/img/structure/B1416641.png)

![(1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1416644.png)
![7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416647.png)

